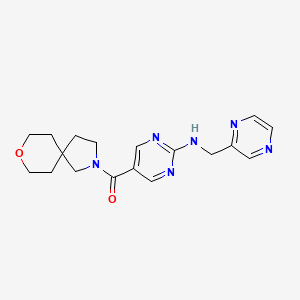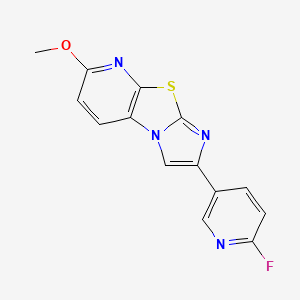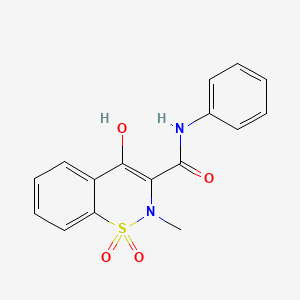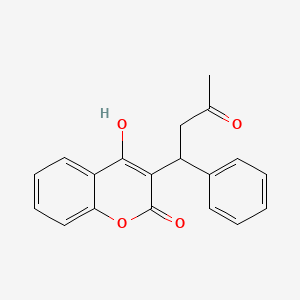
Xylocoumarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylocoumarol is a biochemical.
Wissenschaftliche Forschungsanwendungen
Dental Health and Plaque Control
Xylocoumarol, commonly known as Xylitol, has been extensively studied for its dental health benefits. Research has shown that xylitol-containing products can significantly reduce the amount of dental plaque and acid production in saliva among schoolchildren. Notably, only xylitol-containing gum may also interfere with the microbial composition, suggesting its potential in modifying oral flora favorably (Holgerson et al., 2007). Furthermore, a 39-month xylitol chewing-gum program in initially 8-year-old school children indicated that long-term use of xylitol-containing chewing-gum can significantly reduce the growth of mutans streptococci in saliva and dental plaque, and lactobacilli-type bacteria in saliva (Mäkinen et al., 2008).
Caries Prevention in Children
Studies have indicated that xylitol is effective in preventing dental caries in young children. For instance, the use of xylitol wipes has been shown to significantly reduce caries incidence in young children compared with wipes without xylitol (Zhan et al., 2012). In addition, a novel study demonstrated that xylitol sugar, when given in a syrup or chewing gum, was effective in preventing acute otitis media and decreasing the need for antimicrobials (Uhari et al., 1998).
Maternal Use and Impact on Child's Oral Health
The maternal use of xylitol has been found to have long-lasting effects on a child's dental health. A Finnish study demonstrated that the maternal use of xylitol reduces caries occurrence and the need for restorative treatment in children, bringing it to the average level of the whole age cohort (Laitala et al., 2013).
Oral Flora and Bacterial Load
Xylocoumarol's effect on oral flora has been a subject of study as well. Research indicates that daily chewing on gums containing xylitol reduced the levels of salivary mutans streptococci significantly. However, a combination of probiotic and xylitol gums did not seem to enhance this effect significantly (Çaglar et al., 2007).
Dose-Response Relationship
The dose-response of mutans streptococci in plaque and unstimulated saliva to xylitol gum has been quantified. Studies suggest that xylitol at doses between 6.44 g/day and 10.32 g/day reduces mutans streptococci in plaque at 5 weeks and in plaque and unstimulated saliva at 6 months, indicating a plateau effect between these doses (Milgrom et al., 2006).
Eigenschaften
CAS-Nummer |
15301-97-0 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.296 |
IUPAC-Name |
3-(3,5-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChI-Schlüssel |
MEGNNNHOKFVHGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Xylocoumarol; BS 7173-D; Xilocumarol. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)



![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide](/img/structure/B611805.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)